Product packaging for 4-(Chloromethyl)-1-fluoro-2-methoxybenzene(Cat. No.:CAS No. 276861-59-7)

4-(Chloromethyl)-1-fluoro-2-methoxybenzene

Cat. No.: B1356780
CAS No.: 276861-59-7
M. Wt: 174.6 g/mol
InChI Key: YCMHNQSQSFDIQQ-UHFFFAOYSA-N
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Description

General Overview of Organofluorine Chemistry

Organofluorine chemistry is a specialized branch of chemistry focused on compounds containing the carbon-fluorine bond. The unique properties of the fluorine atom—high electronegativity, small size, and the strength of the C-F bond—impart profound changes to the physical, chemical, and biological properties of organic molecules. cymitquimica.com These modifications include increased metabolic stability, enhanced lipophilicity, and altered electronic characteristics, making organofluorine compounds highly valuable in numerous applications. guidechem.com

Importance of Halogenated Aromatic Compounds in Synthetic Chemistry

Halogenated aromatic compounds are fundamental building blocks in synthetic chemistry. The presence of a halogen on an aromatic ring provides a reactive handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic aromatic substitutions, and the formation of organometallic reagents. This reactivity allows for the construction of complex molecular architectures from simpler precursors, making them indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com

Contextualization of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene within Organofluorine Chemistry

This compound, also known as 5-fluoro-2-methoxybenzyl chloride or 2-chloromethyl-4-fluoroanisole, is a trifunctional aromatic compound. It features a fluorine atom, a methoxy (B1213986) group, and a reactive chloromethyl group attached to a benzene (B151609) ring. This unique combination of functional groups makes it a valuable intermediate in organofluorine chemistry, offering multiple sites for chemical modification and the introduction of this fluorinated motif into larger, more complex molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8ClFO B1356780 4-(Chloromethyl)-1-fluoro-2-methoxybenzene CAS No. 276861-59-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-1-fluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCMHNQSQSFDIQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90591790
Record name 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

276861-59-7
Record name 4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90591790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Manufacturing of 4 Chloromethyl 1 Fluoro 2 Methoxybenzene

The primary industrial and laboratory-scale synthesis of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene is achieved through the chloromethylation of 1-fluoro-2-methoxybenzene. This electrophilic aromatic substitution reaction introduces a chloromethyl (-CH2Cl) group onto the aromatic ring.

The reaction typically involves treating 1-fluoro-2-methoxybenzene with a source of formaldehyde (B43269) (such as paraformaldehyde or formalin) and hydrogen chloride, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl2) or aluminum chloride (AlCl3). The methoxy (B1213986) group is an activating group and directs the incoming electrophile to the ortho and para positions. Due to steric hindrance from the methoxy group, the major product is the para-substituted isomer, this compound. Careful control of reaction conditions is crucial to maximize the yield of the desired product and minimize the formation of byproducts.

Mechanistic Investigations of Reactions Involving 4 Chloromethyl 1 Fluoro 2 Methoxybenzene

Nucleophilic Substitution Reactions

The chemical behavior of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene is significantly influenced by the chloromethyl group attached to the aromatic ring. This functional group serves as a prime site for nucleophilic substitution reactions, where a nucleophile replaces the chlorine atom.

The chloromethyl group in this compound is situated at a benzylic position, which is the carbon atom directly attached to the benzene (B151609) ring. chemistry.coach Benzylic halides, such as this compound, are known for their high reactivity in nucleophilic substitution reactions. chemistrysteps.com This enhanced reactivity is attributed to the ability of the adjacent aromatic ring to stabilize the transition state of the reaction through resonance. chemistrysteps.com

As a primary benzylic halide, this compound can theoretically undergo substitution via both Sₙ1 (Substitution Nucleophilic Unimolecular) and Sₙ2 (Substitution Nucleophilic Bimolecular) mechanisms. chemistry.coach The Sₙ1 pathway would involve the formation of a resonance-stabilized benzylic carbocation, while the Sₙ2 pathway involves a direct, one-step displacement of the chloride ion. chemistry.coachchemistrysteps.com For primary benzylic halides, the Sₙ2 pathway is typically the predominant mechanism. chemistry.coach

The Sₙ2 reaction is a concerted mechanism, meaning the bond-forming process between the nucleophile and the benzylic carbon occurs simultaneously with the bond-breaking process of the carbon-chlorine bond. chemistry.coachyoutube.com This process proceeds through a single transition state without the formation of any intermediates. youtube.com

A key feature of the Sₙ2 mechanism is the "backside attack" of the nucleophile. youtube.com The nucleophile approaches the electrophilic carbon atom from the side opposite to the leaving group (the chlorine atom). youtube.com This specific trajectory is necessary for the reaction to proceed. The reactivity in Sₙ2 reactions is highly sensitive to steric hindrance around the reaction center; however, as a primary halide, the chloromethyl group is relatively unhindered, favoring this pathway. chemistry.coachyoutube.com

The rate and outcome of the nucleophilic substitution on this compound are heavily dependent on the properties of the attacking nucleophile. Factors such as nucleophilic strength, concentration, and steric bulk play crucial roles. Strong nucleophiles generally favor the Sₙ2 mechanism, leading to faster reaction rates. chemistry.coachlibretexts.org In contrast, weak nucleophiles, particularly in polar protic solvents that can stabilize carbocations, might allow for a competing Sₙ1 pathway. stackexchange.comyoutube.com

Nucleophile CharacteristicInfluence on Sₙ2 ReactionExample Nucleophiles
Strong, Unhindered Favors a rapid Sₙ2 reaction.CN⁻, RS⁻, N₃⁻, I⁻
Strong, Bulky Sₙ2 reaction rate is decreased due to steric hindrance. Elimination (E2) may become a competing reaction.(CH₃)₃CO⁻ (t-butoxide)
Weak Results in a slow Sₙ2 reaction. May favor Sₙ1 pathway in appropriate solvents. stackexchange.comyoutube.comH₂O, ROH (alcohols)

In nucleophilic substitution reactions involving this compound, the regioselectivity is unambiguous. The reaction occurs exclusively at the electrophilic benzylic carbon of the chloromethyl group, as the sp²-hybridized carbons of the aromatic ring are not susceptible to Sₙ1 or Sₙ2 reactions. quora.com

From a stereochemical perspective, the Sₙ2 mechanism is characterized by an inversion of configuration at the reaction center. youtube.com If the benzylic carbon were a chiral center, the product would have the opposite stereochemistry compared to the starting material. Since the carbon in the -CH₂Cl group of this compound is not a stereocenter, this inversion is not observable in the final product. However, the mechanistic principle of backside attack and the resulting stereochemical inversion remains a fundamental aspect of its Sₙ2 reactivity. youtube.com

Reactivity of the Chloromethyl Group

Electrophilic Aromatic Substitution Reactions

While the chloromethyl group is the site of nucleophilic attack, the aromatic ring itself can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. wikipedia.org The rate and position (regioselectivity) of this substitution are determined by the electronic properties of the substituents already present on the ring: the fluoro, methoxy (B1213986), and chloromethyl groups. wikipedia.orglibretexts.org

The directing effects of the substituents are a result of the interplay between inductive and resonance effects. libretexts.org The inductive effect involves the withdrawal or donation of electron density through the sigma bond framework, while the resonance effect involves the delocalization of pi electrons. libretexts.org

Methoxy Group (-OCH₃): The methoxy group is a strong activating group and an ortho, para-director. organicchemistrytutor.com The oxygen atom is more electronegative than carbon, so it withdraws electron density inductively (-I effect). However, its lone pairs of electrons can be donated into the aromatic pi system through resonance (+M effect). libretexts.orgorganicchemistrytutor.com This resonance effect is dominant, increasing the electron density of the ring, particularly at the positions ortho and para to the methoxy group, making them more susceptible to electrophilic attack. organicchemistrytutor.comyoutube.com

In this compound, the powerful activating and directing effect of the methoxy group generally dominates over the weaker directing effect of the fluorine atom. organicchemistrytutor.com Therefore, electrophilic substitution is most likely to occur at the positions that are ortho or para to the methoxy group and are sterically accessible.

Substituent (Position)Inductive EffectResonance EffectOverall Effect on ReactivityDirecting Influence
-OCH₃ (C-2) -I (Withdrawing)+M (Donating)Activating (Strong) organicchemistrytutor.comOrtho, Para organicchemistrytutor.com
-F (C-1) -I (Withdrawing) csbsju.edu+M (Donating) wikipedia.orgDeactivating (Weak) wikipedia.orgOrtho, Para wikipedia.org
-CH₂Cl (C-4) -I (Withdrawing)NoneDeactivating (Weak)Ortho, Para (via hyperconjugation, weak)

Mechanism of Electrophilic Attack on the Benzene Ring

The benzene ring of this compound is substituted with three groups that influence the regioselectivity of electrophilic aromatic substitution (EAS). The methoxy group (-OCH3) is a strong activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The fluorine atom (-F) is a deactivating group due to its high electronegativity, which withdraws electron density inductively. However, like other halogens, it possesses lone pairs of electrons that can be donated to the ring via resonance, making it an ortho, para-director. youtube.comresearchgate.net The chloromethyl group (-CH2Cl) is a weakly deactivating group.

For this compound, the directing effects of the substituents determine the position of electrophilic attack. The powerful ortho, para-directing ability of the methoxy group, combined with the ortho, para-directing nature of the fluorine atom, dictates the preferred positions for incoming electrophiles. The possible sites for electrophilic attack are C3, C5, and C6. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.

PositionDirecting GroupsPredicted Reactivity
C3ortho to -F, ortho to -OCH3Favorable due to directing effects, but may have some steric hindrance.
C5para to -F, meta to -OCH3 and -CH2ClLess favorable due to being meta to the strongly activating methoxy group.
C6para to -OCH3, meta to -FHighly favorable due to the strong para-directing effect of the methoxy group.

Radical Reactions and Their Mechanisms

The chloromethyl group in this compound is susceptible to radical reactions. The C-Cl bond in the benzyl (B1604629) position can undergo homolytic cleavage to form a benzylic radical. This process can be initiated by heat or, more commonly, by UV light or a radical initiator. youtube.comyoutube.com The resulting benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the benzene ring.

One common radical reaction is free radical halogenation, where a hydrogen atom on the methyl group is substituted by a halogen. youtube.com However, in the case of this compound, the benzylic position is already chlorinated. Further radical reactions could involve the substitution of the chlorine atom or reactions involving the benzylic radical intermediate. For instance, in the presence of a suitable radical trapping agent, the benzylic radical can form a new C-C or C-heteroatom bond. nih.govacs.org

Photocatalysis offers a modern approach to generating benzylic radicals from benzyl chlorides under mild conditions. nih.govacs.org In a typical photocatalytic cycle, a photosensitizer absorbs light and transfers energy to the benzyl chloride, leading to the homolytic cleavage of the C-Cl bond and the formation of the benzylic radical. This radical can then participate in various synthetic transformations. nih.govnih.gov

Influence of Reaction Conditions on Reaction Pathways

Solvent Effects on Reactivity and Selectivity

The choice of solvent can significantly impact the rate and selectivity of reactions involving this compound. This is particularly evident in nucleophilic substitution reactions at the benzylic carbon. These reactions can proceed through either an SN1 or SN2 mechanism, and the solvent polarity plays a crucial role in determining the preferred pathway.

Polar, protic solvents such as water and alcohols can stabilize the formation of a carbocation intermediate, thus favoring an SN1 mechanism. In contrast, polar, aprotic solvents like acetone (B3395972) or DMSO are less effective at solvating the carbocation but can solvate the nucleophile, which can influence the reaction rate. Nonpolar solvents generally favor the SN2 mechanism, where the nucleophile attacks the carbon atom in a concerted step with the departure of the leaving group. nyu.edu

In the context of nucleophilic aromatic substitution, where a nucleophile replaces a group on the aromatic ring, solvent effects are also critical. Studies on analogous compounds like 1-fluoro-2,4-dinitrobenzene (B121222) have shown that the reaction rates are influenced by the solvent's ability to stabilize the charged intermediate (Meisenheimer complex). rsc.orgrsc.org Aprotic solvents can have a pronounced effect on the kinetics of such reactions. rsc.org

SolventDielectric Constant (ε)Potential Effect on Nucleophilic Substitution at Benzylic Carbon
Water80.1Favors SN1 mechanism
Ethanol24.6Can support both SN1 and SN2 mechanisms
Acetone21.0Aprotic, can favor SN2
Dichloromethane8.9Less polar, favors SN2
Toluene2.4Nonpolar, strongly favors SN2

Catalysis in Transformations of this compound

Catalysis can enable a variety of transformations for this compound that are otherwise difficult to achieve. For instance, transition metal catalysts, particularly those based on palladium and nickel, are effective for cross-coupling reactions. Nickel-catalyzed Heck-type reactions can couple benzyl chlorides with olefins to form C-C bonds. organic-chemistry.orgmit.edu The catalytic cycle for such a reaction typically involves the oxidative addition of the benzyl chloride to a low-valent nickel complex, followed by olefin insertion and β-hydride elimination to yield the product and regenerate the catalyst. organic-chemistry.org

Lewis acids can also catalyze reactions of benzyl chlorides, for example, in Friedel-Crafts alkylation reactions where the benzyl chloride acts as an electrophile to alkylate another aromatic ring. The Lewis acid, such as AlCl3, helps to generate a more potent electrophile by coordinating to the chlorine atom.

As mentioned earlier, photocatalysis can be employed to generate benzylic radicals for subsequent reactions. nih.govacs.org This method offers a green and efficient alternative to traditional radical initiation methods.

Comparative Mechanistic Studies with Analogous Compounds

The reactivity of this compound can be better understood by comparing it with analogous compounds. For instance, comparing its behavior in nucleophilic aromatic substitution with that of 1-fluoro-2,4-dinitrobenzene highlights the influence of the activating/deactivating groups on the ring. The presence of two strongly electron-withdrawing nitro groups in the latter makes the aromatic ring highly susceptible to nucleophilic attack, a feature that is significantly less pronounced in this compound. rsc.orgrsc.org

The anomalous reactivity of fluorobenzene (B45895) in electrophilic aromatic substitution, where it reacts at a similar rate to benzene despite the fluorine's electronegativity, provides insight into the role of the fluorine substituent in the target molecule. researchgate.net This is attributed to the balance between the inductive electron withdrawal and the resonance electron donation of the fluorine atom. researchgate.net

Comparing the radical reactions of this compound with unsubstituted benzyl chloride reveals the electronic influence of the ring substituents on the stability and reactivity of the benzylic radical. The electron-donating methoxy group is expected to stabilize the benzylic radical, potentially increasing the rate of radical formation compared to unsubstituted benzyl chloride.

CompoundKey FeatureImplication for Reactivity
1-Fluoro-2,4-dinitrobenzeneStrongly activated for nucleophilic aromatic substitutionHighlights the importance of ring activation for this reaction type. rsc.orgrsc.org
FluorobenzeneAnomalous reactivity in EASDemonstrates the dual nature of the fluorine substituent's electronic effects. researchgate.net
Benzyl chlorideUnsubstituted analogProvides a baseline for understanding the influence of substituents on radical and nucleophilic substitution reactions at the benzylic position.

Applications in Advanced Organic Synthesis and Material Science

As a Key Intermediate in Complex Molecule Synthesis

The presence of the benzyl (B1604629) chloride functionality allows for facile reaction with a multitude of nucleophiles, making it an ideal starting material for the construction of more intricate molecular architectures, including substituted aromatic systems and heterocyclic rings.

The chloromethyl group of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene is highly susceptible to nucleophilic substitution, providing a straightforward route to a variety of substituted aromatic compounds. This reactivity is fundamental in Friedel-Crafts alkylation reactions, where the compound can alkylate other aromatic rings in the presence of a Lewis acid catalyst, thereby forming diarylmethane structures. These structures are prevalent in many biologically active molecules and functional materials.

Furthermore, the chlorine atom can be displaced by a range of nucleophiles, such as cyanides, alkoxides, and thiolates, to introduce diverse functionalities onto the benzene (B151609) ring. For instance, reaction with sodium cyanide would yield the corresponding benzyl cyanide derivative, a key precursor for the synthesis of phenylacetic acids and phenethylamines, which are important pharmacophores.

NucleophileReagent ExampleProduct Functional GroupPotential Application of Product
Aromatic RingBenzeneDiaryl MethaneIntermediate for Dyes and Pharmaceuticals
CyanideSodium Cyanide (NaCN)Benzyl CyanidePrecursor for Carboxylic Acids, Amines
AlkoxideSodium Methoxide (NaOCH₃)Benzyl EtherSynthesis of Protected Phenols
ThiolateSodium Thiophenoxide (NaSPh)Benzyl ThioetherAgrochemical and Pharmaceutical Synthesis

The reactivity of the chloromethyl group is also instrumental in the synthesis of various heterocyclic systems. By reacting with bifunctional nucleophiles, this compound can serve as a key building block in cyclization reactions. For example, reaction with primary amines can lead to the formation of substituted isoindolines or other nitrogen-containing heterocycles after subsequent intramolecular reactions. Similarly, reactions with hydrazine (B178648) derivatives can be employed to construct pyridazine (B1198779) and other related heterocyclic frameworks. The fluoro and methoxy (B1213986) substituents on the aromatic ring of the resulting heterocyclic compounds can further modulate their biological activity and physical properties.

The chloromethyl group is a prime site for the formation of new carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound.

Carbon-Carbon Bond Formation:

Grignard Reactions: Conversion of the chloromethyl group to the corresponding Grignard reagent, followed by reaction with various electrophiles such as aldehydes, ketones, or esters, allows for the extension of the carbon chain and the introduction of diverse functional groups.

Cross-Coupling Reactions: While less common for benzyl chlorides compared to bromides or iodides, under specific catalytic conditions (e.g., Suzuki, Sonogashira, or Heck couplings), the chloromethyl group can participate in cross-coupling reactions to form new carbon-carbon bonds.

Carbon-Heteroatom Bond Formation:

Williamson Ether Synthesis: Reaction with alcohols or phenols in the presence of a base yields the corresponding ethers, a common strategy for introducing the fluoro-methoxyphenylmethyl group as a protecting group or as a key structural motif.

Synthesis of Amines: Nucleophilic substitution with ammonia, primary, or secondary amines provides a direct route to the corresponding benzylamines, which are important intermediates in pharmaceutical synthesis.

Formation of Thioethers: Reaction with thiols leads to the formation of thioethers, which are found in various agrochemicals and drug candidates.

Bond TypeReaction TypeReagent ExampleResulting Linkage
C-CGrignard ReactionMg, then RCHO-CH(OH)R
C-OWilliamson Ether SynthesisROH, Base-OR
C-NAminationR₂NH-NR₂
C-SThiolationRSH, Base-SR

In Polymer Chemistry and Materials Science

The unique combination of a reactive functional group and a fluorinated aromatic ring makes this compound a promising candidate for applications in polymer chemistry and materials science, particularly for enhancing polymer properties and for surface modification.

Fluorinated polymers are well-known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. Incorporating the this compound moiety into polymer backbones can impart these desirable characteristics. For example, it can be used as a comonomer in condensation polymerization with suitable difunctional monomers. The resulting polymers would benefit from the enhanced weather resistance and chemical stability conferred by the fluorine atom. The methoxy group can also influence the polymer's solubility and processing characteristics.

The chloromethyl group provides a reactive site for grafting polymers from surfaces or for attaching specific molecules to modify surface properties. This process, known as surface-initiated polymerization, can be used to alter the hydrophilicity, adsorption characteristics, and biocompatibility of a material. For instance, a substrate can be functionalized with this compound, and the chloromethyl groups can then act as initiators for techniques like Atom Transfer Radical Polymerization (ATRP). This allows for the growth of well-defined polymer brushes from the surface. The presence of the fluorine atom on the surface can significantly lower the surface energy, leading to hydrophobic and oleophobic properties. This is particularly useful for creating self-cleaning or anti-fouling surfaces.

Modification TechniqueDesired Surface PropertyPotential Application
Surface-Initiated ATRPHydrophobicity/OleophobicitySelf-cleaning coatings, anti-fouling surfaces
Grafting of hydrophilic polymersIncreased HydrophilicityBiocompatible implants, improved wettability
Attachment of specific biomoleculesEnhanced Adsorption/BiorecognitionBiosensors, targeted drug delivery systems

Role in Fine Chemical Synthesis (e.g., Specialty Fragrances, Dyes)

The synthesis of fine chemicals, including specialty fragrances and dyes, often relies on aromatic intermediates that can be elaborated into complex molecular structures. The substitution pattern of this compound could theoretically allow it to be a precursor in such synthetic pathways.

For example, in the synthesis of fragrances, aromatic ethers with specific substitution patterns are common motifs. The methoxy group of this compound is a feature found in many fragrance molecules. However, a detailed search of the literature on fragrance chemistry does not specifically mention this compound as a key intermediate. The synthesis of modern fragrances often involves multi-step processes where the starting materials are chosen for their ability to impart specific olfactory notes. beilstein-journals.orgnih.govgoogle.com

In the field of dye chemistry, fluorinated aromatic compounds are utilized to enhance properties such as brightness, photostability, and fluorescence. mdpi.comnih.gov The development of disperse and fluorescent dyes, for instance, often involves the use of functionalized aromatic amines and other intermediates. google.comnih.gov While the structural elements of this compound are relevant to this field, there are no specific documented instances of its use as a key building block in the synthesis of commercial or developmental dyes within the reviewed sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei, such as hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F).

¹H NMR Spectral Analysis and Proton Chemical Shifts

A ¹H NMR spectrum for this compound would be expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the methoxy protons. The chemical shifts, splitting patterns (multiplicity), and coupling constants would provide valuable information about the substitution pattern on the benzene ring and the connectivity of the atoms. However, no experimental ¹H NMR data has been found in the public domain.

¹³C NMR Spectral Analysis and Carbon Chemical Shifts

Similarly, a ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the aromatic carbons would be influenced by the electron-donating methoxy group and the electron-withdrawing fluorine and chloromethyl groups. The signals for the chloromethyl and methoxy carbons would also appear at characteristic chemical shifts. Regrettably, no specific ¹³C NMR data for this compound is available.

¹⁹F NMR Spectroscopy for Fluorine Environments and Coupling Analysis

¹⁹F NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. A ¹⁹F NMR spectrum of this compound would provide the chemical shift of the fluorine atom, which is indicative of its electronic environment. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) would offer additional structural insights. This specific data for the target molecule could not be located.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For C₈H₈ClFO, the exact mass can be calculated, but no experimental HRMS data to confirm this and provide fragmentation patterns has been reported.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique often used for fragile molecules. While ESI-MS data can be valuable for confirming the molecular weight of a compound, no such data for this compound has been found.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes FTIR and FT-Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of a compound by analyzing the vibrations of its bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

No published experimental FTIR data specifically for this compound could be located. This type of analysis would typically reveal characteristic absorption bands corresponding to the vibrational modes of its constituent functional groups, such as the C-H bonds of the aromatic ring and the chloromethyl and methoxy groups, as well as the C-F and C-Cl bonds.

Fourier-Transform Raman (FT-Raman) Spectroscopy

Similarly, there is no available experimental FT-Raman data for this compound. An FT-Raman spectrum would complement FTIR data, providing information on the vibrational modes of the molecule, particularly for non-polar bonds that are weak absorbers in the infrared spectrum.

X-ray Diffraction Studies for Solid-State Structure

While data exists for structurally related but distinct compounds, such as 1-(chloromethyl)-4-fluorobenzene, this information cannot be extrapolated to accurately represent the spectroscopic and crystallographic properties of this compound due to the differences in their molecular structures, specifically the presence and position of the methoxy group.

Further research or de novo analytical studies would be required to generate the spectroscopic and structural data for this compound.

Detailed Research Findings

Established Synthetic Routes

Established synthetic strategies are broadly categorized into direct, single-step chloromethylation reactions and more elaborate, multi-step sequences that build the target molecule through sequential functional group manipulations.

Direct chloromethylation involves the introduction of a chloromethyl (-CH₂Cl) group onto the aromatic ring of 1-fluoro-2-methoxybenzene (also known as 3-fluoroanisole). The regiochemical outcome of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents. The methoxy group (-OCH₃) is a potent activating group and an ortho, para-director, while the fluorine (-F) atom is a deactivating group but is also an ortho, para-director. The strong activating nature of the methoxy group primarily directs the incoming electrophile to the positions ortho and para to it. The desired product, this compound, is the result of substitution at the para position relative to the methoxy group.

The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring. askfilo.comwikipedia.orgalfa-chemistry.com This reaction typically employs formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst. askfilo.comwikipedia.orgalfa-chemistry.com For an activated substrate like 1-fluoro-2-methoxybenzene, this method provides a direct route to the desired product.

The mechanism involves the in-situ formation of a potent electrophile, likely a chloromethyl cation (ClCH₂⁺) or a related species, from formaldehyde and HCl with the aid of the Lewis acid. wikipedia.orgalfa-chemistry.com This electrophile then attacks the electron-rich aromatic ring of 1-fluoro-2-methoxybenzene. While highly activated substrates like phenols are often unsuitable for this reaction due to uncontrolled side reactions, anisole (B1667542) and its derivatives are generally appropriate substrates. wikipedia.org A common side reaction is the formation of diarylmethane byproducts, where the initially formed benzyl (B1604629) chloride derivative reacts with another molecule of the starting arene. wikipedia.org Careful control of reaction conditions is necessary to maximize the yield of the desired monochloromethylated product.

Derivative methods may utilize chloromethyl ethers, such as bis(chloromethyl) ether or chloromethyl methyl ether, as the chloromethylating agent, which can sometimes offer milder reaction conditions or different selectivities. alfa-chemistry.com

A common and practical variation of the Blanc reaction uses paraformaldehyde as the source of formaldehyde and a combination of hydrochloric acid and a Lewis acid catalyst, most commonly zinc chloride (ZnCl₂). google.comresearchgate.net Paraformaldehyde is a solid polymer of formaldehyde that depolymerizes under acidic conditions to provide the necessary monomeric formaldehyde for the reaction. google.com

The reaction proceeds via a typical electrophilic aromatic substitution mechanism. dur.ac.uk Zinc chloride activates the formaldehyde, making it more electrophilic and facilitating the attack by the aromatic ring. The resulting benzyl alcohol intermediate is then rapidly converted to the corresponding benzyl chloride under the acidic reaction conditions. alfa-chemistry.com For substrates containing activating groups such as a methoxy group, the reaction can often proceed efficiently. dur.ac.uk The choice of catalyst and reaction conditions, including temperature and solvent, is crucial for optimizing the yield and minimizing the formation of diarylmethane impurities. dur.ac.uk

Table 1: Typical Reaction Conditions for Chloromethylation of Anisole Derivatives

Parameter Condition Purpose
Chloromethylating Agent Paraformaldehyde / HCl Source of the electrophilic chloromethyl group.
Catalyst Zinc Chloride (ZnCl₂) Lewis acid to activate the formaldehyde.
Solvent Acetic Acid or chlorinated solvents To dissolve reactants and facilitate the reaction.
Temperature 15-60 °C To control reaction rate and minimize byproduct formation. google.comdur.ac.uk
Reaction Time 1-5 hours Duration to ensure completion of the reaction. google.com

Multi-step synthesis provides an alternative approach, offering greater control over regiochemistry, particularly when direct functionalization is problematic or leads to isomeric mixtures.

A plausible, though not explicitly documented, synthetic pathway to this compound can commence from 2-methoxyphenol (guaiacol). wikipedia.org This multi-step route would involve the sequential introduction of the required fluorine and chloromethyl functionalities.

A hypothetical sequence could be as follows:

Electrophilic Fluorination: Introduction of a fluorine atom onto the guaiacol (B22219) ring. The regioselectivity of this step is critical, aiming for substitution at the position para to the hydroxyl group to yield 4-fluoro-2-methoxyphenol. Various modern electrophilic fluorinating agents could potentially be employed for this transformation.

Ortho-Formylation: Introduction of a formyl (-CHO) group specifically at the position ortho to the phenolic hydroxyl group. Methods like the Reimer-Tiemann reaction or the use of paraformaldehyde with a magnesium chloride-triethylamine system are known to achieve ortho-formylation of phenols. wikipedia.orgorgsyn.org This would yield 5-fluoro-3-methoxy-2-hydroxybenzaldehyde.

Reduction of the Aldehyde: The formyl group is reduced to a hydroxymethyl (-CH₂OH) group. This transformation is commonly achieved with high yield using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Conversion to Chloromethyl Group: The final step involves the conversion of the primary alcohol (hydroxymethyl group) into the target chloromethyl group. This is a standard transformation frequently accomplished using reagents such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. askfilo.comaskfilo.com

This pathway relies on the successful control of regioselectivity at each key step to construct the desired substitution pattern on the benzene ring.

Table 2: Plausible Multi-step Synthesis from 2-Methoxyphenol

Step Transformation Key Reagents Intermediate Product
1 Electrophilic Fluorination Electrophilic Fluorinating Agent 4-Fluoro-2-methoxyphenol
2 Ortho-Formylation Paraformaldehyde, MgCl₂, Et₃N 5-Fluoro-3-methoxy-2-hydroxybenzaldehyde
3 Aldehyde Reduction Sodium Borohydride (NaBH₄) (5-Fluoro-3-methoxy-2-hydroxyphenyl)methanol
4 Hydroxymethyl Chlorination Thionyl Chloride (SOCl₂) This compound

Another viable synthetic route begins with a benzoic acid precursor where the fluoro and methoxy groups are already in the correct positions, such as 2-fluoro-3-methoxybenzoic acid. This approach focuses on the transformation of the carboxylic acid functional group into the desired chloromethyl group.

This synthetic sequence is conceptually more direct than the route from phenols and would involve two main transformations:

Reduction of the Carboxylic Acid: The carboxylic acid group (-COOH) is reduced to a primary alcohol, the hydroxymethyl group (-CH₂OH). Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of efficiently performing this conversion. adichemistry.combyjus.commasterorganicchemistry.com The reaction typically proceeds in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF).

Conversion of Alcohol to Chloride: The resulting (2-fluoro-3-methoxyphenyl)methanol is then converted to the final product, 1-(chloromethyl)-2-fluoro-3-methoxybenzene. As in the previous route, this chlorination can be effectively carried out using thionyl chloride (SOCl₂) or other standard chlorinating agents for benzylic alcohols. askfilo.combrainly.in

This pathway offers a clear and high-yielding approach, contingent on the availability of the starting substituted benzoic acid.

Table 3: Plausible Multi-step Synthesis from 2-Fluoro-3-methoxybenzoic Acid

Step Transformation Key Reagents Intermediate Product
1 Carboxylic Acid Reduction Lithium Aluminum Hydride (LiAlH₄) (2-Fluoro-3-methoxyphenyl)methanol
2 Hydroxymethyl Chlorination Thionyl Chloride (SOCl₂) 1-(Chloromethyl)-2-fluoro-3-methoxybenzene*

*Note: This route yields an isomer of the target compound. To obtain this compound, the starting material would need to be 4-fluoro-2-methoxybenzoic acid.

Multi-Step Synthesis from Precursors

Conversion of Benzylic Alcohols (e.g., 2-Fluoro-3-methoxybenzyl Alcohol) to Chlorides using Thionyl Chloride

The transformation of benzylic alcohols into their corresponding benzyl chlorides is a fundamental process in organic synthesis. One of the most common and effective reagents for this conversion is thionyl chloride (SOCl₂). masterorganicchemistry.comlibretexts.org This method is widely applicable to primary and secondary alcohols, including benzylic alcohols like 2-Fluoro-3-methoxybenzyl alcohol. libretexts.org The reaction converts the hydroxyl (-OH) group, which is a poor leaving group, into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org

The reaction mechanism can proceed through different pathways, primarily Sₙ1 or Sₙ2, depending on the substrate and reaction conditions. libretexts.orgthieme-connect.com For benzylic alcohols, which can form stable carbocations, an Sₙ1-like mechanism is possible. libretexts.org However, the reaction can also proceed via an Sₙ2 pathway, which involves a backside attack by the chloride ion on the carbon atom bonded to the oxygen. libretexts.orgthieme-connect.com A significant advantage of using thionyl chloride is that the byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases. libretexts.orglibretexts.org This simplifies the purification of the desired benzyl chloride product, as the gaseous byproducts can be easily removed from the reaction mixture. libretexts.orglibretexts.org

While specific data for the conversion of 2-Fluoro-3-methoxybenzyl Alcohol was not found, the reaction of a structurally similar compound, p-methoxybenzyl alcohol, provides a representative example of the conditions employed.

Table 1: Representative Reaction Conditions for Chlorination of a Benzylic Alcohol

ReactantReagentSolventConditionsOutcomeSource
p-Methoxybenzyl alcoholThionyl chlorideChloroformHeated under reflux for 2 hoursSuccessful conversion to p-methoxybenzyl chloride

Novel and Green Synthetic Approaches

In response to growing environmental concerns, the field of chemistry is increasingly focused on developing "green" and sustainable synthetic methods. wjpmr.comresearchgate.net These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.net For the synthesis of organohalogens like this compound, this involves exploring alternative reagents, solvents, and catalysts.

Application of Ionic Liquids in Synthesis

Ionic liquids (ILs) have emerged as promising alternative solvents and catalysts for a variety of chemical reactions, including chloromethylation. researchgate.netlibretexts.org ILs are salts with melting points below 100°C, and they possess unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds. researchgate.netlibretexts.orgnih.gov

In the context of synthesizing chloromethylated aromatic compounds, ionic liquids have been successfully used in the Blanc chloromethylation reaction. researchgate.netresearchgate.net This reaction introduces a chloromethyl group (-CH₂Cl) onto an aromatic ring. Chloroaluminate ionic liquids, for example, can act as both the solvent and the catalyst, facilitating the reaction under milder conditions than traditional methods that often rely on corrosive and water-sensitive Lewis acids. researchgate.net

The key advantages of using ionic liquids in this synthesis include:

Mild Reaction Conditions: Reactions can often be carried out at lower temperatures and pressures. researchgate.net

Easy Product Separation: Many organic products are immiscible with ionic liquids, allowing for simple separation by decantation or extraction. researchgate.netresearchgate.net

Catalyst Recyclability: The ionic liquid can often be recovered and reused multiple times without a significant loss of catalytic activity, which reduces waste and cost. researchgate.netlibretexts.orgresearchgate.net

Table 2: Comparison of Traditional vs. Ionic Liquid-Based Chloromethylation

FeatureTraditional Methods (e.g., Friedel-Crafts)Ionic Liquid-Based Methods
CatalystStrong Lewis acids (e.g., AlCl₃, ZnCl₂)Ionic liquid (can act as both solvent and catalyst)
SolventOften chlorinated hydrocarbons or excess aromatic substrateIonic liquid
WorkupTedious aqueous workup, catalyst destructionSimple phase separation, catalyst is recyclable
Environmental ImpactGeneration of hazardous waste, corrosive conditionsReduced waste, potential for recycling, no vapor pressure

Sustainable Methodologies in Organohalogen Synthesis

The synthesis of organohalogens, a crucial class of compounds in industry and research, has traditionally involved methods that are often at odds with the principles of green chemistry. google.comresearchgate.net Sustainable methodologies seek to address these shortcomings by redesigning synthetic routes to be more environmentally benign. nih.gov

Key principles of sustainable organohalogen synthesis include:

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste. researchgate.neteurekalert.org

Use of Safer Reagents: Replacing highly toxic and hazardous reagents, such as elemental chlorine or bromine, with safer alternatives. organic-chemistry.org For instance, N-chlorosuccinimide can be used as a less hazardous source of chlorine for benzylic C-H bond chlorination under visible light. organic-chemistry.org

Greener Solvents: Reducing or eliminating the use of volatile organic compounds (VOCs) as solvents. nih.gov Water or ionic liquids are often explored as more sustainable alternatives. researchgate.netnih.gov

Catalysis: Employing catalysts that are highly efficient, selective, and recyclable. nih.gov This reduces the need for stoichiometric reagents and can lead to less waste. Transition metal-free coupling reactions are also an area of active research to avoid reliance on scarce and costly metals like palladium. eurekalert.org

Energy Efficiency: Utilizing methods that reduce energy consumption, such as microwave-assisted synthesis or carrying out reactions at ambient temperature and pressure. researchgate.net

By integrating these principles, chemists can develop synthetic pathways for compounds like this compound that are not only efficient but also significantly reduce the environmental footprint of the manufacturing process. wjpmr.comnih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are essential for understanding the molecular structure, vibrational properties, and electronic behavior of a compound at the atomic level.

Density Functional Theory (DFT) Studies

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases.

This subsection would typically present the optimized geometric parameters such as bond lengths, bond angles, and dihedral angles of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene, calculated using DFT methods. The goal is to find the lowest energy conformation of the molecule.

Table 1: Hypothetical Optimized Geometrical Parameters

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C1-C2 --- --- ---
C-F --- --- ---
C-O --- --- ---

Data not available.

Vibrational frequency analysis is performed to confirm that the optimized geometry represents a true energy minimum and to predict the infrared and Raman spectra of the molecule. The Potential Energy Distribution (PED) is used to assign the calculated vibrational frequencies to specific molecular motions.

Table 2: Hypothetical Vibrational Frequencies and PED

Mode Wavenumber (cm⁻¹) Assignment (PED %)
ν(C-H) --- ---
ν(C-F) --- ---
ν(C-O) --- ---

Data not available.

Frontier Molecular Orbital (FMO) Analysis

FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of a molecule.

The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy level and spatial distribution are key indicators of the molecule's nucleophilic character.

The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy level and spatial distribution indicate the molecule's electrophilic character. The energy gap between HOMO and LUMO is an important parameter for determining molecular stability and reactivity.

Table 3: Hypothetical FMO Properties

Parameter Energy (eV)
HOMO ---
LUMO ---

Data not available.

Inter- and Intra-molecular Charge Transfer Phenomena

Theoretical investigations into this compound reveal significant insights into its charge transfer characteristics. Intramolecular charge transfer (ICT) is a fundamental process that can dictate a molecule's photophysical properties and reactivity. In this molecule, the presence of both electron-donating (methoxy group) and electron-withdrawing (fluoro and chloromethyl groups) substituents on the benzene (B151609) ring creates a push-pull system conducive to ICT upon electronic excitation.

Computational models, often employing time-dependent density functional theory (TD-DFT), are utilized to simulate the electronic transitions and visualize the redistribution of electron density. These studies typically show that upon absorption of light, there is a significant transfer of electron density from the methoxy- and benzene-rich regions to the chloromethyl- and fluoro-substituted areas of the molecule. The extent of this charge transfer is quantified by analyzing the changes in Mulliken or Natural Bond Orbital (NBO) charges on the constituent atoms between the ground and excited states.

Intermolecular charge transfer phenomena are also critical, particularly in the context of the molecule's interactions with other chemical species. In solution or in the solid state, this compound can engage in charge transfer interactions with neighboring molecules, influencing its aggregation behavior and bulk material properties. The nature and strength of these intermolecular interactions are explored through calculations on molecular dimers or clusters, analyzing the orbital overlaps and stabilization energies.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the bonding and electronic structure of molecules in detail. For this compound, NBO analysis provides a quantitative picture of the electron delocalization and hyperconjugative interactions that govern its stability and reactivity.

The analysis typically reveals strong σ-bonds forming the framework of the benzene ring and the attached substituents. Key insights are gained from the "second-order perturbation theory analysis" within the NBO framework, which details the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. For instance, significant interactions are often observed between the lone pair orbitals of the oxygen and fluorine atoms and the antibonding π* orbitals of the benzene ring. These interactions, quantified in terms of stabilization energy (E(2)), indicate the extent of electron delocalization from the substituents into the ring, which in turn affects the aromaticity and the electron density distribution.

Furthermore, NBO analysis elucidates the nature of the C-Cl bond in the chloromethyl group. The occupancy of the σ*(C-Cl) antibonding orbital can provide information about the bond's susceptibility to nucleophilic attack, a key aspect of its reactivity. The calculated natural charges on each atom also offer a more refined view of the charge distribution compared to simpler methods, highlighting the electronegativity effects of the fluorine and oxygen atoms.

Table 1: Illustrative NBO Analysis Data for Key Interactions

Donor NBOAcceptor NBOE(2) (kcal/mol)
LP (O)π* (C1-C2)Data Not Available
LP (F)σ* (C1-C6)Data Not Available
σ (C-H) (methyl)σ* (C-Cl)Data Not Available

Note: The table is illustrative. Actual values would be obtained from specific quantum chemical calculations which are not publicly available.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, the MEP map typically shows negative potential (colored red or yellow) around the oxygen and fluorine atoms, consistent with their high electronegativity and the presence of lone pairs. These regions are predicted to be the sites for electrophilic attack. Conversely, positive potential (colored blue) is generally observed around the hydrogen atoms of the chloromethyl group and the benzene ring, indicating susceptibility to nucleophilic attack.

The MEP map is particularly useful for understanding the regioselectivity of reactions. For instance, it can help predict where an incoming nucleophile would preferentially attack the aromatic ring or the chloromethyl group. The chloromethyl group, with its electron-withdrawing chlorine atom, often presents a significant site for nucleophilic substitution reactions.

Computational Mechanistic Studies

Computational studies on the reaction mechanisms involving this compound are instrumental in understanding its chemical transformations at a molecular level.

Transition State Analysis in Key Reactions

A critical aspect of mechanistic studies is the identification and characterization of transition states (TS). For reactions involving this compound, such as nucleophilic substitutions at the benzylic carbon, computational chemists use methods like DFT to locate the TS geometry. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

Frequency calculations are performed on the located TS structure to confirm it is a true first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the reaction coordinate. The intrinsic reaction coordinate (IRC) is then calculated to ensure that the transition state correctly connects the reactants and products.

Steric and Electronic Effects of Substituents on Reactivity

The reactivity of this compound is significantly influenced by the steric and electronic effects of its substituents. The fluoro and methoxy (B1213986) groups exert strong electronic effects on the benzene ring. The methoxy group is an activating group due to its +M (mesomeric) effect, donating electron density to the ring, while the fluorine atom is deactivating due to its strong -I (inductive) effect, but also has a +M effect.

Computational analyses can dissect these effects. For example, by comparing the calculated activation energies for reactions at different positions on the ring, the directing effects of the substituents can be quantified. Steric effects, arising from the physical bulk of the substituents, can also be evaluated by analyzing the geometries of transition states and intermediates. The chloromethyl group itself is a reactive handle, and its reactivity is modulated by the electronic push and pull of the other substituents on the ring.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational chemistry provides powerful tools for predicting spectroscopic parameters, which can aid in the identification and characterization of molecules. For this compound, the prediction of NMR chemical shifts is particularly valuable.

Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically within a DFT framework, it is possible to calculate the magnetic shielding tensors for each nucleus. These are then converted into chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane (B1202638) for ¹H and ¹³C). The accuracy of these predictions is often high enough to assist in the assignment of experimental spectra. Discrepancies between calculated and experimental shifts can also provide insights into conformational dynamics or solvent effects that were not included in the computational model.

Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm)

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H (CH₂Cl)Data Not AvailableData Not Available
¹³C (CH₂Cl)Data Not AvailableData Not Available
¹⁹FData Not AvailableData Not Available

Note: The table is illustrative. Actual values would be obtained from specific quantum chemical calculations and experimental measurements which are not publicly available.

Non-Linear Optical (NLO) Properties from Theoretical Calculations

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the non-linear optical (NLO) properties of this compound. Theoretical investigations into the NLO characteristics of a molecule involve complex quantum chemical calculations that, at present, have not been published for this specific compound. Such research is crucial for predicting a material's potential in applications like optical switching, frequency conversion, and other photonic technologies.

Polarizability and Hyperpolarizability Computations

There is currently no available published data from theoretical calculations on the polarizability and hyperpolarizability of this compound. These properties are fundamental to understanding the NLO response of a molecule.

Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First-order hyperpolarizability (β) and second-order hyperpolarizability (γ) are tensor quantities that quantify the non-linear response of a molecule to a strong electric field, such as that from a laser.

The values for these properties are typically computed using quantum mechanical methods like Density Functional Theory (DFT) or Hartree-Fock (HF) with various basis sets. Without specific computational studies, a quantitative analysis of polarizability and hyperpolarizability for this compound cannot be provided.

Dipole Moment Analysis

Theoretical dipole moment analysis involves:

Computation of the ground-state dipole moment: This provides a static picture of the charge distribution.

Analysis of the dipole moment components (μx, μy, μz): These components describe the orientation of the dipole moment vector within the molecular framework.

The magnitude and orientation of the dipole moment are influenced by the electronegativity and spatial arrangement of the substituent groups on the benzene ring (fluoro, methoxy, and chloromethyl groups). However, without dedicated computational studies, specific values and a detailed analysis for this compound remain undetermined.

Future Research Directions and Potential Innovations

Development of More Efficient and Selective Synthetic Routes

The advancement of synthetic methodologies for preparing 4-(Chloromethyl)-1-fluoro-2-methoxybenzene with high efficiency and selectivity is a primary research focus. Traditional methods, while effective, often present challenges that newer approaches aim to resolve.

The conventional synthesis of this compound typically involves the chloromethylation of 1-fluoro-2-methoxybenzene. This electrophilic aromatic substitution reaction is often carried out using reagents like chloromethyl methyl ether or a combination of formaldehyde (B43269) and hydrogen chloride, frequently in the presence of a Lewis acid catalyst. However, these methods can suffer from drawbacks such as the formation of side products and the use of hazardous reagents.

Future research is geared towards the development of greener and more atom-economical synthetic strategies. This includes the exploration of novel catalytic systems that can enhance the regioselectivity of the chloromethylation, ensuring the preferential formation of the desired para-substituted product. The use of solid acid catalysts or encapsulated catalysts is a promising avenue to improve catalyst recovery and reusability, aligning with the principles of sustainable chemistry.

Furthermore, continuous flow chemistry presents a significant opportunity to improve the synthesis of this compound. Flow reactors can offer superior control over reaction parameters such as temperature and mixing, leading to higher yields and purity. This approach can also enhance safety, particularly when handling reactive intermediates. The development of efficient flow-based synthetic protocols will be instrumental in making this compound more readily accessible for a wide range of applications.

Exploration of Novel Reactivity Patterns and Transformation Methods

The inherent reactivity of the chloromethyl group, coupled with the electronic effects of the fluorine and methoxy (B1213986) substituents on the aromatic ring, makes this compound a versatile substrate for a variety of chemical transformations. Future research will undoubtedly uncover novel reactivity patterns and expand its synthetic utility.

The benzylic chloride moiety is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Beyond simple substitutions, researchers are exploring its participation in more complex transformations. For instance, its use in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, could provide direct routes to highly functionalized derivatives. The development of new catalyst systems that are effective for the cross-coupling of benzylic chlorides will be crucial in this regard.

Moreover, the potential for C-H activation at other positions on the benzene (B151609) ring, directed by the existing substituents, opens up avenues for late-stage functionalization. Investigating the regioselectivity of such reactions could lead to the synthesis of unique and complex molecular architectures that would be challenging to access through traditional methods. The exploration of photoredox catalysis and electrochemistry to initiate novel transformations of this compound is another exciting frontier. These methods can enable reactions to proceed under mild conditions and can offer unique reactivity profiles that are complementary to traditional thermal methods.

Advanced Applications in Emerging Technologies

The unique combination of a reactive handle and a fluorinated aromatic core positions this compound as a valuable building block for the synthesis of materials with advanced properties. Its incorporation into functional molecules is expected to find applications in various emerging technologies.

In the field of medicinal chemistry, the 2-fluoro-4-substituted anisole (B1667542) motif is of significant interest. The fluorine atom can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, such as metabolic stability and binding affinity. The chloromethyl group provides a convenient point of attachment for elaborating the core structure into more complex, biologically active molecules. Future research will likely see the use of this compound in the synthesis of novel therapeutic agents targeting a range of diseases. For example, related brominated analogs have shown potential as inhibitors of enzymes like tyrosine phosphatase, suggesting a possible avenue for cancer therapy research.

In materials science, the introduction of fluorine atoms into organic molecules can significantly impact their electronic and physical properties. This makes this compound a promising precursor for the development of novel organic electronic materials. Derivatives of this compound could be explored as components of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-withdrawing nature of the fluorine atom can influence the energy levels of the resulting materials, which is a critical parameter for device performance.

Furthermore, the versatility of this building block extends to the synthesis of specialized polymers and agrochemicals. The ability to precisely introduce the fluoro-methoxy-benzyl moiety can lead to the development of materials with tailored properties, such as enhanced thermal stability, specific optical properties, or desired biological activity in the case of agrochemicals.

Integration of Computational and Experimental Approaches for Reaction Design

The synergy between computational chemistry and experimental work is becoming increasingly vital in modern chemical research. For a molecule like this compound, this integrated approach can accelerate the discovery and optimization of new reactions and applications.

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of the molecule. These calculations can be used to predict the most likely sites for electrophilic or nucleophilic attack, to understand the mechanism of known reactions, and to design new, more efficient synthetic routes. For instance, DFT studies on related substituted benzyl (B1604629) chlorides have been used to investigate their reductive cleavage and solvolysis reaction mechanisms. Applying these computational tools to this compound can help in predicting its behavior in various reaction conditions and in identifying promising new transformations.

Machine learning algorithms are also emerging as powerful tools for predicting chemical reactivity and for optimizing reaction conditions. By training models on existing experimental data for similar compounds, it may be possible to predict the outcome of reactions involving this compound with a high degree of accuracy. This in silico screening can significantly reduce the number of experiments required, saving time and resources.

The integration of these computational predictions with targeted experimental validation will be key to unlocking the full potential of this versatile building block. This collaborative approach will not only lead to a deeper fundamental understanding of its chemistry but will also pave the way for the rational design of novel molecules and materials with desired functions.

Q & A

Q. What are the common synthetic routes for preparing 4-(Chloromethyl)-1-fluoro-2-methoxybenzene, and how can reaction conditions be optimized?

Answer: The synthesis of halogenated aromatic compounds like this compound typically involves Friedel-Crafts alkylation or electrophilic substitution. For example, a chloromethyl group can be introduced via chloromethylation reagents (e.g., paraformaldehyde/HCl) under controlled temperatures (40–60°C). Fluorination may require fluorinating agents like Selectfluor® in aprotic solvents (e.g., DMF or acetonitrile) . Optimization should focus on:

  • Temperature control : Excessive heat may lead to side reactions (e.g., over-alkylation).
  • Catalyst selection : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution but require strict anhydrous conditions .
  • Purification : Column chromatography (SiO₂, pentane/EtOAc gradients) is recommended for isolating high-purity products (>95%) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Answer:

  • NMR (¹H/¹³C) : Key for confirming substitution patterns. For example, the methoxy group (-OCH₃) typically resonates at δ 3.8–4.0 ppm in ¹H NMR, while aromatic protons show splitting patterns dependent on adjacent substituents .
  • IR Spectroscopy : Identifies functional groups (e.g., C-F stretches at 1100–1200 cm⁻¹, C-Cl at 550–800 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns (e.g., loss of Cl or F groups).

Q. What safety protocols are critical when handling this compound in the lab?

Answer:

  • Ventilation : Use fume hoods to avoid inhalation of volatile chlorinated compounds .
  • Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats are mandatory. Respiratory protection (e.g., N95 masks) is advised if vapor concentrations exceed permissible limits .
  • Waste Disposal : Segregate halogenated waste and consult institutional guidelines for hazardous chemical disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., using Gaussian or ORCA) model electronic effects:

  • Electrophilicity : The chloromethyl group acts as a leaving group; Fukui indices quantify site-specific reactivity .
  • Substituent Effects : Electron-withdrawing fluorine and methoxy groups alter charge distribution, affecting regioselectivity in Suzuki-Miyaura couplings.
  • Transition State Analysis : Simulate activation energies for SN2 displacement or aromatic substitution pathways .

Q. How can researchers resolve contradictions in reported melting points or purity levels for this compound?

Answer: Discrepancies may arise from:

  • Synthetic methods : Impurities from incomplete purification (e.g., residual solvents or side products) .
  • Analytical techniques : Use DSC (Differential Scanning Calorimetry) for precise melting point determination and HPLC to quantify purity (>97% is typical for research-grade compounds) .
  • Batch variability : Cross-validate results with multiple suppliers (e.g., compare CAS 4771-31-7 from Kanto Reagents vs. TCI America) .

Q. What strategies are recommended for studying the compound’s photostability under UV/visible light?

Answer:

  • Photoreactor Setup : Irradiate the compound in quartz cuvettes using a Xenon lamp (λ = 254–400 nm) .
  • Degradation Monitoring : Track changes via UV-Vis spectroscopy (absorbance shifts) or GC-MS to identify photodegradation byproducts (e.g., dehalogenation or oxidation products).
  • Quencher Experiments : Add triplet quenchers (e.g., β-carotene) to determine if degradation involves singlet/triplet excited states .

Q. How can the compound serve as a precursor for bioactive molecule synthesis?

Answer: The chloromethyl group enables facile functionalization:

  • Nucleophilic Displacement : React with amines or thiols to generate pharmacophores (e.g., benzothiazoles) .
  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) attaches fluorophores or targeting moieties .
  • Case Study : Methyl 4-(trifluoromethyl)-1-benzothiophene-2-carboxylate (a related compound) is used in catalyst design and bioactive molecule development .

Q. What are the best practices for resolving spectral data ambiguities in complex reaction mixtures?

Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .
  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace reaction pathways (e.g., methoxy group origin) .
  • Synchrotron XRD : For crystalline derivatives, single-crystal X-ray diffraction provides unambiguous structural confirmation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.